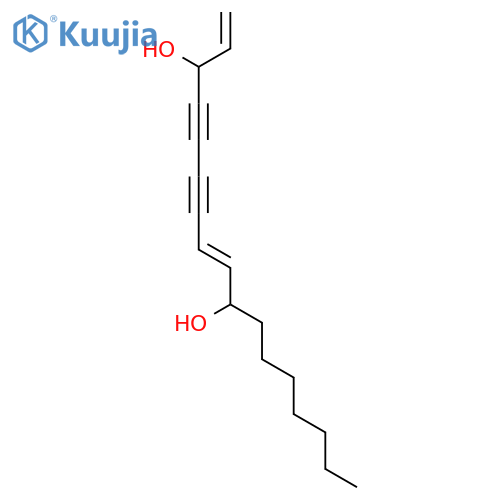Cas no 708257-91-4 (1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)-)

1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)- 化学的及び物理的性質
名前と識別子
-
- 1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)-
- Panaxydiol
- (3S,8E,10R)-heptadeca-1,8-dien-4,6-diyne-3,10-diol
- 708257-91-4
- AKOS037515169
- FS-7994
- CHEMBL4645132
- Patchoulen-beta
- (3R,10S)-HEPTADECA-1,8-DIEN-4,6-DIYNE-3,10-DIOL
- (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol
- NS00094691
- DTXSID30825627
-
- インチ: InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1
- InChIKey: DSVMWGREWREVQQ-ODQHEUEKSA-N
- ほほえんだ: CCCCCCCC(C=CC#CC#CC(C=C)O)O
計算された属性
- せいみつぶんしりょう: 260.17772
- どういたいしつりょう: 260.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 9
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 色と性状: Oil
- PSA: 40.46
1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P55190-5mg |
(3R,10S)-panaxydiol |
708257-91-4 | 5mg |
¥2458.0 | 2021-09-08 |
1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)- 関連文献
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)-に関する追加情報
Research Brief on 1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)- (CAS: 708257-91-4)
The compound 1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)- (CAS: 708257-91-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and mechanistic insights.
Recent studies have highlighted the compound's role as a bioactive natural product, often isolated from marine or plant sources. Its distinctive diyne and diol functionalities contribute to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to elucidate its stereochemistry and confirm the (3R,10S) configuration, which is critical for its biological activity.
In vitro and in vivo studies have demonstrated that 1,8-Heptadecadiene-4,6-diyne-3,10-diol exhibits potent anti-inflammatory and anticancer properties. For instance, it has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. Additionally, its ability to induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further drug development. Recent work has also explored its synergistic effects with existing chemotherapeutic agents, suggesting potential for combination therapies.
The synthesis of this compound has been a focal point of recent research, with several groups reporting novel synthetic routes to improve yield and scalability. One study published in 2023 detailed a stereoselective synthesis approach that leverages asymmetric catalysis to achieve high enantiomeric purity. This advancement is particularly significant for large-scale production and future clinical applications.
Despite these promising findings, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Preliminary pharmacokinetic studies indicate moderate bioavailability, prompting investigations into formulation strategies such as nanoparticle encapsulation to enhance delivery. Furthermore, ongoing toxicological assessments are essential to ensure safety before progressing to clinical trials.
In conclusion, 1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)- represents a compelling area of research with substantial therapeutic potential. Future studies should focus on optimizing its pharmacological properties, elucidating its mechanism of action in greater detail, and exploring its applicability in treating specific diseases. The integration of computational modeling and high-throughput screening could further accelerate its development as a lead compound in drug discovery.
708257-91-4 (1,8-Heptadecadiene-4,6-diyne-3,10-diol, (3R,10S)-) 関連製品
- 211238-60-7(Octadeca-9,17-dien-12,14-diyne-1,11,16-triol)
- 1805072-96-1(Ethyl 2-(difluoromethyl)-5-hydroxy-3-methylpyridine-4-carboxylate)
- 2413904-09-1(tert-butyl N-benzyl-N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate)
- 1806886-63-4(Methyl 2-(difluoromethyl)-6-hydroxy-3-methoxypyridine-5-acetate)
- 1804463-85-1(4-Bromo-3-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid)
- 126534-33-6((R)-1-(3-Fluorophenyl)ethanol)
- 900641-13-6(N-{4-(Difluoromethoxy)-3-methoxyphenylmethyl}cyclopropanamine)
- 1932024-06-0((2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide)
- 103629-72-7(Prosaikogenin D)
- 1216261-68-5(3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid)




